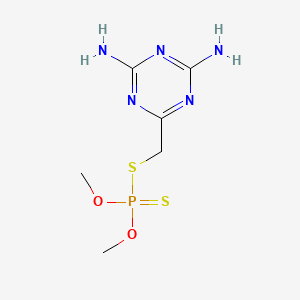
Oxazolidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Functionalized Oxazolidines
Functionalized oxazolidines are synthesized through multicomponent reactions using 1,2-amino alcohols as starting materials . These reactions are categorized into metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization. The oxazolidine ring is a crucial structural unit in many biologically active compounds and serves as an intermediate for producing various chemical compounds .
Medicinal Chemistry: Antibacterial Agents
In medicinal chemistry, oxazolidinones, a class of oxazolidines, have been used as scaffolds for developing antibacterial agents . The most investigated isomer, 2-oxazolidinone, was first introduced in the drug Linezolid, an antibacterial agent. Oxazolidinones have shown promise in treating a range of bacterial infections, including tuberculosis .
Anticancer Applications
Oxazolidine derivatives are explored for their potential in anticancer therapy. Their ability to act as bioisosteres of various chemical groups allows them to form hydrogen bonds with amino acid residues, contributing to their drug-like characteristics and stability .
Anti-Inflammatory Properties
The structural similarity of oxazolidinones to carbamates and amides has been utilized in the development of anti-inflammatory drugs. Their cyclized five-membered ring structure offers higher metabolic and chemical stability, making them suitable candidates for long-term treatment strategies .
Neurological Disorders
Oxazolidinones have been investigated for their applications in treating neurological disorders. Their structural properties allow them to cross the blood-brain barrier, making them effective in targeting central nervous system-related conditions .
Metabolic Diseases
The versatility of oxazolidinones extends to the treatment of metabolic diseases. Their ability to mimic certain chemical groups enables them to interact with various metabolic pathways, offering new avenues for therapeutic intervention .
Synthesis of Bicyclic Tetramates
Oxazolidines are used in the synthesis of fused tetramate-oxazolidine derivatives. A chemoselective route involving Dieckmann cyclization of functionalized oxazolidines provides direct access to these bicyclic compounds, which have potential applications in pharmaceuticals .
Structure-Activity Relationship (SAR) Studies
Oxazolidinones have been the subject of initial SAR studies to identify non-toxic variants and essential structural factors required for biological activity. These studies are fundamental in drug discovery and development, helping to optimize the pharmacological properties of new drugs .
Orientations Futures
: Pichon-Barré, D., Zhang, Z., Cador, A., Vives, T., Roisnel, T., Baslé, O., … & Mauduit, M. (2022). Chiral oxazolidines acting as transient hydroxyalkyl-functionalized N-heterocyclic carbenes: an efficient route to air stable copper and gold complexes for asymmetric catalysis. Chemical Science, 13(1), 190-199. Read more
Mécanisme D'action
- They prevent the formation of the initiation complex, which is the first step in protein biosynthesis .
- Unlike other protein synthesis inhibitors, oxazolidinones act at an early stage and do not affect translation by polysomes or poly(U)-dependent reactions .
- They competitively inhibit both the P-site and A-site substrates, suggesting a rapid equilibrium, ordered mechanism of the peptidyl-transferase reaction .
- They specifically inhibit the formation of the initiation complex, preventing translation initiation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-2-5-3-4-1/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNCHZVNFNFDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198446 | |
| Record name | Oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolidine | |
CAS RN |
504-76-7 | |
| Record name | 1,3-Oxazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13F52UF6MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)










![2-Aminodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B1195064.png)